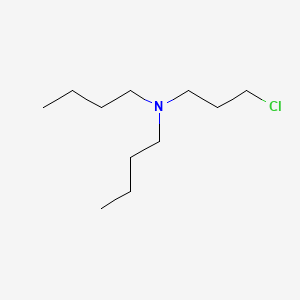

N-(3-Chloropropyl)dibutylamine

Beschreibung

Historical Context and Discovery

N-(3-Chloropropyl)dibutylamine emerged as a compound of interest in the late 20th century during investigations into antiarrhythmic agents. Its synthesis was first reported in patent literature related to dronedarone, a class III antiarrhythmic drug approved for atrial fibrillation treatment. Early research focused on optimizing its preparation as a key intermediate, with methods involving the reaction of 3-chloropropanol with dibutylamine under controlled conditions. By the 2000s, its role in pharmaceutical synthesis became well-established, particularly in multistep processes for benzofuran derivatives.

The compound’s utility expanded beyond medicine into materials science, where it has been employed as a corrosion inhibitor and surfactant. Industrial adoption accelerated due to its stability in organic solvents and compatibility with diverse reaction conditions.

Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is N-butyl-N-(3-chloropropyl)butan-1-amine , reflecting its branched alkyl substituents and chlorine atom position. Alternative names include:

The numbering prioritizes the longest carbon chain containing the nitrogen atom, with the chlorine substituent assigned to the third carbon of the propyl group. Its CAS registry number (36421-15-5) and EINECS identifier (253-027-7) are widely used in regulatory and commercial contexts.

Classification within Tertiary Amines

As a tertiary amine , this compound features three organic substituents bonded to the nitrogen atom: two butyl groups and one 3-chloropropyl group. This classification distinguishes it from primary and secondary amines, which have one or two organic groups, respectively. The absence of N–H bonds in its structure reduces its basicity compared to primary amines, with a predicted pKa of 9.39.

| Feature | Description |

|---|---|

| Nitrogen bonding | Three alkyl groups (two butyl, one chloropropyl) |

| Basicity | Weak base due to steric hindrance and electron-withdrawing chlorine substituent |

| Solubility | Miscible with ethanol, ether, and benzene |

Eigenschaften

IUPAC Name |

N-butyl-N-(3-chloropropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLMKUQEPXRMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189949 | |

| Record name | N-(3-Chloropropyl)dibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36421-15-5 | |

| Record name | N-Butyl-N-(3-chloropropyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36421-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)dibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036421155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36421-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloropropyl)dibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)dibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Chloropropyl)dibutylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLC4BY7K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where dibutylamine’s lone pair attacks the electrophilic carbon adjacent to the chlorine atom in 3-chloropropyl chloride. Anhydrous potassium carbonate or sodium hydroxide is typically employed to neutralize hydrogen chloride, shifting the equilibrium toward product formation. Solvents such as methyl ethyl ketone (MEK) or acetone enhance solubility and reaction kinetics, with optimal temperatures ranging from 50–80°C.

Table 1: Representative Alkylation Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Methyl ethyl ketone | |

| Base | K₂CO₃ | |

| Temperature | 50–80°C | |

| Reaction Time | 8–12 hours | |

| Yield | 85–90% |

Workup and Purification

Post-reaction, inorganic salts (e.g., KCl) are removed via filtration, often using hyflo filter aids. The filtrate is concentrated under reduced pressure (15–250 mmHg) to isolate the crude product. Subsequent distillation under mild vacuum (25 Torr) yields this compound with a boiling point of 118–130°C. Ethylenediamine displacement of byproduct hydrochlorides, as demonstrated in analogous syntheses, further enhances purity to >99%.

Hydroamination of 1,3-Butadiene with Dibutylamine

Palladium- or nickel-catalyzed hydroamination offers an alternative pathway, particularly for large-scale production. This method aligns with green chemistry principles by utilizing 1,3-butadiene—a petrochemical byproduct—as a feedstock.

Catalytic System and Process Design

The reaction employs homogeneous catalysts such as palladium-carbon or Raney nickel under hydrogen pressure (3–30 bar). Dibutylamine and 1,3-butadiene are combined in a continuous or semicontinuous reactor, with temperatures maintained at 40–120°C. Autogenous pressure ensures optimal contact between gaseous butadiene and the liquid amine phase.

Table 2: Hydroamination Process Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Pd/C, Raney Ni | |

| Pressure | 3–30 bar | |

| Temperature | 40–120°C | |

| Solvent | None (neat reaction) | |

| Conversion | 70–80% |

Transalkylation and Hydrogenation

Following hydroamination, transalkylation redistributes alkyl groups among intermediates, while hydrogenation saturates any residual alkenes. These steps are critical for minimizing impurities such as N-butenylamine derivatives. Distillation or membrane filtration isolates the final product, achieving purities suitable for pharmaceutical applications.

Two-Step Synthesis via Chloropropyltrimethoxysilane Intermediate

A patent-pending methodology synthesizes this compound through a silicon-based intermediate, enabling precise control over stoichiometry.

Silane Coupling and Amine Displacement

In the first step, N-butylamine reacts with chloropropyltrimethoxysilane at 80–90°C to form a silylated intermediate. Ethylenediamine is then introduced to displace the hydrochloride byproduct, yielding the target compound after liquid-liquid separation.

Table 3: Silane-Mediated Synthesis Metrics

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (Amine:Silane) | 4:1 | |

| Reaction Temperature | 80–90°C | |

| Displacement Agent | Ethylenediamine | |

| Final Yield | 88% | |

| Purity | >99% |

Advantages and Limitations

This method eliminates volatile chlorinated reagents, reducing environmental impact. However, the requirement for silane precursors increases raw material costs compared to conventional alkylation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Alkylation | 85–90% | 98–99% | Low | High |

| Hydroamination | 70–80% | 95–97% | Moderate | Moderate |

| Silane-Mediated | 88% | >99% | High | Low |

- Alkylation remains the industry standard due to its cost-effectiveness and scalability, though it generates stoichiometric HCl.

- Hydroamination offers feedstock flexibility but requires high-pressure equipment and catalyst recycling.

- Silane-Mediated routes achieve exceptional purity but are less economically viable for bulk production.

Industrial-Scale Optimization Strategies

Solvent Recycling

MEK and acetone recovery via fractional distillation reduces raw material consumption by 30–40% in alkylation processes.

Catalytic Regeneration

Palladium catalysts in hydroamination are regenerated via oxidative treatment, extending lifespan by 5–7 cycles.

Byproduct Utilization

Ethylenediamine hydrochloride from silane-mediated synthesis is repurposed as a corrosion inhibitor, enhancing process sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Chloropropyl)dibutylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution: Products depend on the nucleophile used, resulting in various substituted amines.

Oxidation: Oxidized products may include aldehydes or carboxylic acids.

Reduction: Reduced products typically include secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-(3-Chloropropyl)dibutylamine serves as a crucial building block in organic synthesis. It is involved in the preparation of various organic compounds, particularly in pharmaceutical chemistry. The compound is often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antiarrhythmic drugs.

Table 1: Key Reactions Involving this compound

Corrosion Inhibition

The compound exhibits significant potential as a corrosion inhibitor for metals. It forms protective films on metal surfaces, thereby preventing oxidation and corrosion. This application is particularly valuable in industrial settings where metal equipment is exposed to corrosive environments.

Case Study: Corrosion Inhibition

In a study examining the efficacy of this compound as a corrosion inhibitor, it was found that the compound effectively reduced corrosion rates in metal samples exposed to aggressive environments. The protective film formed by the compound significantly enhanced the lifespan of the metal components used in various industrial applications.

Surfactant Properties

This compound functions as a surfactant in chemical reactions, aiding in emulsification and dispersion processes. Its properties make it suitable for use in formulations requiring stable mixtures of immiscible liquids.

Table 2: Surfactant Applications

| Application Area | Description | Reference |

|---|---|---|

| Emulsion Stabilization | Enhances stability of emulsions in cosmetic formulations | |

| Chemical Reactions | Improves reaction efficiency by facilitating phase interactions |

Analytical Chemistry

In analytical chemistry, this compound is employed for the separation and analysis of compounds using high-performance liquid chromatography (HPLC). Its unique properties allow for effective isolation of impurities and components in complex mixtures.

HPLC Methodology

The reverse phase HPLC method utilizing this compound has been optimized for scalability and efficiency. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility.

Biological Research

The compound has also found applications in biological research , particularly as a reagent in biochemical assays. Its role as a secondary amine allows it to participate in various biochemical reactions, contributing to studies involving enzyme activity and metabolic pathways.

Case Study: Biochemical Assays

Research utilizing this compound demonstrated its effectiveness as a reagent in assays measuring enzyme kinetics. The compound's ability to interact with specific biological targets provided insights into metabolic processes relevant to pharmacology.

Wirkmechanismus

The mechanism of action of N-(3-Chloropropyl)dibutylamine involves its interaction with specific molecular targets. In the context of its use as an antiarrhythmic drug intermediate, it affects ion channels in cardiac cells, thereby modulating heart rhythm. The compound forms a protective film on metal surfaces, preventing corrosion and extending the lifespan of equipment .

Vergleich Mit ähnlichen Verbindungen

- N-Butyl-N-(3-chloropropyl)butan-1-amine

- N-Butyl-N-(3-chloropropyl)-1-butanamine

Comparison: N-(3-Chloropropyl)dibutylamine is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it suitable for specialized applications in pharmaceuticals and industrial chemistry .

Biologische Aktivität

N-(3-Chloropropyl)dibutylamine is an organic compound with the molecular formula C₁₁H₂₄ClN. This compound, notable for its unique structure, has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and potential applications.

Chemical Structure and Properties

This compound contains a chloropropyl group attached to a dibutylamine backbone. Its structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄ClN |

| Molecular Weight | 219.77 g/mol |

| Boiling Point | 200-210 °C |

| Solubility | Soluble in organic solvents |

1. Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the disruption of cellular membranes and interference with metabolic processes.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which may have implications for therapeutic applications in diseases characterized by dysregulated enzyme activity.

2. Toxicity Studies

Toxicological assessments reveal that this compound possesses moderate toxicity:

- Acute Toxicity : In animal studies, acute exposure resulted in observable symptoms such as lethargy and gastrointestinal distress. The LD50 values indicate a moderate risk upon exposure.

- Chronic Toxicity : Long-term exposure studies suggest potential neurotoxic effects, necessitating further investigation into its safety profile.

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity with an IC50 value of 25 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new anticancer therapies.

Case Study 2: Enzyme Interaction Analysis

In another study focused on enzyme inhibition, this compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was characterized by a competitive mechanism, suggesting that this compound could be explored for therapeutic interventions in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₂₄ClN | Moderate toxicity; enzyme inhibition |

| Dibutylamine | C₈H₁₈N | Lower toxicity; lacks chloropropyl group |

| 3-Chloropropylamine | C₃H₈ClN | Higher volatility; different biological effects |

Q & A

Q. What are the key synthetic routes for N-(3-Chloropropyl)dibutylamine, and how are reaction conditions optimized?

Methodological Answer:

- Alkylation of Amines : A common route involves reacting dibutylamine with 1-bromo-3-chloropropane in the presence of a base (e.g., NaNH₂ or K₂CO₃) to facilitate nucleophilic substitution. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical for yield optimization .

- Alternative Pathways : Evidence suggests that chloro-propyl intermediates can be synthesized via hydrochlorination of propanol derivatives, followed by amine coupling. Purity of starting materials and exclusion of moisture are essential to minimize side reactions .

Q. How is this compound structurally characterized in academic research?

Methodological Answer:

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer:

- Density and Boiling Point : 0.9 g/cm³ and 253°C (at 760 mmHg), respectively, necessitate inert atmosphere distillation to prevent decomposition .

- Hazard Profile : Flammability (flash point: 107°C) and potential skin/eye irritation require PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How does this compound contribute to impurity formation in pharmaceutical syntheses, and how are these impurities controlled?

Methodological Answer:

Q. What role does this compound play in enantioselective syntheses, particularly in flow chemistry systems?

Methodological Answer:

- Case Study : In the synthesis of methylproline derivatives, N-(3-Chloropropyl)-D-alaninate undergoes cyclization via "memory of chirality" in flow reactors. Key parameters include:

Q. How can residual this compound be quantified in active pharmaceutical ingredients (APIs)?

Methodological Answer:

- GC Methodology : Direct sampling on DB-624 columns with temperature programming (40°C to 240°C) and NPD detection achieves a detection limit of 0.5 ppm. Validation includes spike-recovery tests (99.6–101.8% recovery, RSD <2.8%) .

- Sample Preparation : Dissolution in 1-methyl-2-pyrrolidinone/chloroform (1:99) ensures compatibility with GC systems .

Q. How do structural analogs of this compound compare in reactivity and application?

Methodological Answer:

- Comparative Analysis :

- N-(3-Aminopropyl) Derivatives : Exhibit higher nucleophilicity due to free -NH₂ groups, enabling use in crosslinking reactions (vs. the chloro group’s electrophilicity) .

- N-(3-Chloropropyl)morpholine : Lower steric hindrance enhances reaction rates in SN2 displacements compared to dibutylamine analogs .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to avoid di-alkylation byproducts.

- Safety : Store under nitrogen at 2–8°C to prevent degradation.

- Advanced Applications : Explore its utility in synthesizing boron-containing compounds (e.g., via Suzuki coupling) using evidence gaps in current literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.